N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
The compound features a pyrimidine core linked via a sulfanyl bridge to an acetamide group attached to a 4-acetylphenyl ring. The pyrimidine is further substituted with a 1-(2-methoxyphenyl)piperazine moiety. This structure combines electron-withdrawing (acetyl) and electron-donating (methoxy) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-18(31)19-7-9-20(10-8-19)28-24(32)16-34-25-15-23(26-17-27-25)30-13-11-29(12-14-30)21-5-3-4-6-22(21)33-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBQNUQXSAMXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-acetylphenylamine and 2-methoxyphenylpiperazine. These intermediates are then subjected to further reactions, including nucleophilic substitution and condensation reactions, to form the final product. Common reagents used in these reactions include acetic anhydride, pyrimidine derivatives, and thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core : Pyrimidine with a sulfanyl bridge.
- Substituents :
- 4-Acetylphenyl acetamide.
- 2-Methoxyphenylpiperazine.
Analogs (Selected Examples):
N-(6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5k)
- Core : Pyridine with imidazothiazole.
- Substituents : 4-Methoxybenzylpiperazine, phenylimidazothiazole acetamide.
- Key Difference : Imidazothiazole instead of pyrimidine; 4-methoxy vs. 2-methoxy on phenyl .
2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (3)
- Core : Linear alkyl chain.
- Substituents : Chloroacetamide, 2-methoxyphenylpiperazine.
- Key Difference : Lack of aromatic heterocyclic core; chloro vs. acetylphenyl group .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Core : Piperazine with sulfonyl linkage.
- Substituents : 4-Fluorophenyl acetamide, tosyl group.
- Key Difference : Sulfonyl instead of sulfanyl; fluorophenyl vs. acetylphenyl .
2-({6-[4-(4-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Physicochemical Properties
Trends :
Biological Activity
N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the piperazine and pyrimidine moieties, followed by coupling reactions to form the final acetamide structure. Detailed synthetic pathways are often documented in patents and research articles, highlighting various methodologies employed to optimize yield and purity.
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. A study involving derivatives of N-phenylacetamides demonstrated their protective effects in animal models against seizures induced by maximal electroshock (MES). The results suggested that the presence of specific substituents on the aromatic rings significantly influenced anticonvulsant activity, with some compounds showing higher efficacy than traditional antiepileptic drugs like phenytoin .
Antipsychotic Properties
Additionally, related arylpiperazine compounds have been evaluated for antipsychotic activity. These studies suggest that interactions with serotonin (5-HT2A) and dopamine (D2) receptors may mediate their effects. Compounds similar to this compound have shown variable antipsychotic activity in different animal models, indicating potential for therapeutic applications in treating schizophrenia and other psychotic disorders .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed on various derivatives of N-(4-acetylphenyl)-2-{...}acetamide. This analysis has revealed that modifications in the piperazine or pyrimidine components can lead to significant changes in biological activity. For instance, substituting different groups at specific positions on the aromatic rings has been shown to enhance or diminish anticonvulsant efficacy.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Effective Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound A | Anticonvulsant | 100 | |
| Compound B | Antipsychotic | 50 | |
| Compound C | Anticonvulsant | 300 | |
| Compound D | Antipsychotic | 75 |
Case Study 1: Anticonvulsant Efficacy
In a controlled study, a derivative similar to N-(4-acetylphenyl)-2-{...}acetamide was tested for its anticonvulsant properties. Mice were administered doses ranging from 50 to 300 mg/kg, with results indicating significant protection against MES-induced seizures at higher doses. The compound demonstrated a delayed onset but prolonged duration of action, suggesting its potential as a long-term treatment option .
Case Study 2: Psychotropic Effects
Another study focused on the psychotropic effects of an arylpiperazine derivative. The compound was evaluated using behavioral tests for antipsychotic activity. Results indicated that it significantly reduced catalepsy compared to control groups, supporting its potential use as an antipsychotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
